molecular formula C7H11NO B1380818 5-Azaspiro[2.5]octan-6-one CAS No. 1378599-96-2

5-Azaspiro[2.5]octan-6-one

Cat. No.: B1380818
CAS No.: 1378599-96-2
M. Wt: 125.17 g/mol
InChI Key: ARYDLMLJXBSNSJ-UHFFFAOYSA-N
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Description

5-Azaspiro[25]octan-6-one is a nitrogen-containing heterocyclic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azaspiro[2.5]octan-6-one can be achieved through several methods. One common approach involves the annulation of cyclopentane rings or four-membered rings . Another method includes the electrochemical cascade assembling of heterocyclic ketones and two molecules of malononitrile.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound’s synthesis typically involves standard organic synthesis techniques, including the use of appropriate catalysts and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Azaspiro[2.5]octan-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.

Mechanism of Action

The mechanism of action of 5-Azaspiro[2.5]octan-6-one involves its interaction with molecular targets through electrophilic amination. This compound acts as a selective electrophilic aminating agent for nucleophiles, including nitrogen, sulfur, carbon, and oxygen nucleophiles. This interaction suggests that the compound can modify various molecular targets, leading to its diverse applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Azaspiro[2.5]octan-6-one stands out due to its specific spiro structure, which imparts unique chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and materials.

Biological Activity

5-Azaspiro[2.5]octan-6-one is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Structural Characteristics

The molecular structure of 5-azaspiror[2.5]octan-6-one features a spiro configuration that includes both nitrogen and carbonyl functionalities. This arrangement contributes to its distinct chemical properties and potential interactions with biological targets.

Target Interactions

Research indicates that this compound acts as an agonist for the glucagon-like peptide-1 receptor (GLP-1R). This receptor is crucial for regulating insulin secretion and glucose metabolism, making it a significant target for diabetes treatment. Activation of GLP-1R leads to several metabolic benefits, including:

  • Increased insulin release
  • Lowered plasma glucose levels
  • Delayed gastric emptying
  • Enhanced satiety

These effects collectively contribute to weight management and improved glycemic control in diabetic patients .

Antimicrobial Properties

This compound and its derivatives have demonstrated notable antimicrobial activity against various pathogens. For instance, compounds structurally related to this compound have shown effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Klebsiella pneumoniae. The minimal inhibitory concentrations (MICs) for these compounds often fall within the range of 0.03125 to 0.25 μg/mL, indicating potent antibacterial properties .

Anti-inflammatory Effects

In preclinical studies, specific derivatives of this compound have been evaluated for their ability to inhibit heterotopic ossification—a condition characterized by abnormal bone growth associated with inflammation. These studies revealed that certain derivatives could significantly reduce osteoblast proliferation, thereby preventing pathological bone formation in models of arthritis . The optimal dose identified for these effects was 10 mg/kg, demonstrating a dose-dependent response.

Study on Heterotopic Ossification

A pivotal study investigated the efficacy of a derivative of this compound in a collagen-induced arthritis (CIA) model in rats. The results showed that treatment with this compound led to a marked reduction in histological scores for heterotopic bone formation compared to controls. The findings indicated that the compound not only mitigated inflammatory responses but also effectively controlled abnormal bone growth .

Antibacterial Activity Assessment

Another study focused on the antibacterial properties of a related compound, which exhibited dual inhibition of bacterial topoisomerases (GyrB and ParE). This compound demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, validating the potential of spirocyclic compounds like this compound as effective antimicrobial agents .

Summary of Biological Activities

Activity Type Description Reference
GLP-1R AgonismStimulates insulin secretion and lowers plasma glucose levels
AntimicrobialEffective against multidrug-resistant bacteria with MICs ranging from <0.03125 to 0.25 μg/mL
Anti-inflammatoryReduces osteoblast proliferation and prevents heterotopic ossification in arthritis models

Properties

IUPAC Name

5-azaspiro[2.5]octan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-6-1-2-7(3-4-7)5-8-6/h1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYDLMLJXBSNSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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